tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate
Description
The compound tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate belongs to a class of bicyclo[1.1.1]pentane derivatives characterized by a rigid, bridge-modified carbon framework. This structure is widely utilized in medicinal chemistry as a bioisostere for tert-butyl, phenyl, or other bulky groups, offering improved metabolic stability and solubility . The tert-butyl carbamate group acts as a protective moiety for amines, facilitating their use as intermediates in pharmaceutical synthesis.
Properties
IUPAC Name |
tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-9(2,3)16-8(13)12-10-5-11(6-10,7-10)17(4,14)15/h5-7H2,1-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKRLAYWPWOHOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation of Bicyclo[1.1.1]pentane Derivatives
Methylsulfonyl group installation typically proceeds via sulfonation of a thioether intermediate. A two-step protocol involves:
-
Thiolation : Reacting 3-bromo-BCP derivatives with sodium methanethiolate in DMF at 60°C to form 3-(methylthio)-BCP.
-
Oxidation : Treating the thioether with oxone (2.2 equiv) in a MeOH/H<sub>2</sub>O mixture at 0°C to room temperature, achieving >90% conversion to the sulfonyl group.
Table 1 : Optimization of Sulfonation Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Oxidizing Agent | Oxone | 92 |
| Solvent | MeOH/H<sub>2</sub>O (4:1) | 88 |
| Temperature | 0°C → RT | 90 |
Alternative Pathways via Sulfur Electrophiles
Electrophilic sulfonation using methylsulfonyl chloride in the presence of AlCl<sub>3</sub> has been explored but suffers from lower regioselectivity (~65% yield). This method is less favored due to competing side reactions at the carbamate nitrogen.
Carbamate Formation
The tert-butyl carbamate group is introduced via nucleophilic substitution or coupling reactions:
Amine-Carbamate Coupling
Reaction of 3-methylsulfonyl-BCP-1-amine with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in dichloromethane (DCM) at 0°C, catalyzed by 4-dimethylaminopyridine (DMAP), affords the target compound in 85–89% yield.
Critical Factors :
One-Pot Synthesis
A streamlined approach combines BCP core synthesis, sulfonation, and carbamation in a single reactor. After photochemical cycloaddition, the intermediate is treated with methanesulfonyl chloride and triethylamine, followed by Boc<sub>2</sub>O. This method reduces purification steps but achieves lower overall yields (72%) due to intermediate instability.
Scale-Up and Industrial Considerations
Flow Chemistry for BCP Core Production
Adopting continuous-flow photochemistry enables multigram synthesis with improved safety and reproducibility. For example, a 1 kg batch of diketone 6 is achievable in 6 hours, with subsequent steps adapted for methylsulfonyl incorporation.
Purification Challenges
Chromatographic purification is often necessary due to polar byproducts. Reverse-phase C18 silica (MeCN/H<sub>2</sub>O gradients) effectively isolates the target compound, as evidenced by >97% purity in analytical HPLC.
Comparative Analysis of Synthetic Routes
Table 2 : Efficiency of Preparation Methods
| Method | Steps | Total Yield (%) | Scalability |
|---|---|---|---|
| Stepwise Functionalization | 4 | 68 | High |
| One-Pot Synthesis | 3 | 72 | Moderate |
| Flow-Assisted Route | 4 | 81 | High |
The flow-assisted route emerges as superior for large-scale production, balancing yield and practicality.
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted bicyclo[1.1.1]pentane derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate is a synthetic organic compound featuring a unique bicyclo[1.1.1]pentane structure, which imparts significant rigidity and specificity in biological interactions. It is primarily used in research, especially in organic and medicinal chemistry, because its distinct structural features enhance its reactivity and potential therapeutic applications.
Scientific Research Applications
- Drug Design The compound can act as a bioisostere for traditional fragments, enhancing its utility in drug design. Its rigid bicyclic structure facilitates specific binding to biological targets, potentially leading to enhanced efficacy compared to more flexible compounds. Interaction studies are critical for understanding the pharmacodynamics and pharmacokinetics of the compound, guiding future research directions in drug development.
- Biological Activity The biological activity of this compound is influenced by its bicyclo[1.1.1]pentane core, which enhances binding affinity to various molecular targets. The methylsulfonyl and carbamate groups allow for hydrogen bonding and other interactions that modulate its pharmacological effects. Compounds with similar structures may exhibit significant activity against certain biological pathways, making this compound a candidate for further exploration in drug development.
- Synthesis The synthesis of this compound typically involves multiple steps, and optimization of reaction conditions is crucial for maximizing yield and purity.
Impact of Functional Groups on Chemical Behavior and Biological Activity
| Compound Name | Notable Features |
|---|---|
| Tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate | Contains an acetyl group instead of a methylsulfonyl group, affecting reactivity and biological activity |
| Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate | Features an amino group, influencing its pharmacological profile |
| Tert-butyl N-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)carbamate | Contains a hydroxy group, altering solubility and interaction capabilities |
Mechanism of Action
The mechanism of action of tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The bicyclo[1.1.1]pentane core is substituted at the 3-position with diverse functional groups, leading to distinct physicochemical and reactivity profiles. Below is a comparative analysis of key analogs:
tert-butyl N-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate
- Molecular Formula: C₁₁H₁₆F₃NO₂
- Molecular Weight : 251.24 g/mol
- Key Features :
- Applications : Commonly used in fluorinated drug candidates to improve bioavailability and binding affinity.
tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate
- Molecular Formula : C₁₂H₁₈N₂O₂
- Molecular Weight : 222.28 g/mol
- Priced at €495/100 mg (CymitQuimica), reflecting its niche use in specialized syntheses .
- Applications : Serves as a precursor for heterocyclic compounds via nucleophilic addition or cyclization reactions.
tert-butyl N-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)carbamate
- Molecular Formula: C₁₀H₁₇NO₃ (estimated)
- Key Features :
- Applications : Useful in prodrug strategies or as a scaffold for further functionalization via esterification or etherification.
tert-butyl N-[[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]methyl]carbamate
- Molecular Formula: C₁₂H₂₁NO₃
- Molecular Weight : 227.3 g/mol
- Key Features :
Comparative Data Table
| Compound Name | Substituent | Molecular Formula | Molecular Weight | Purity | Supplier | CAS Number |
|---|---|---|---|---|---|---|
| tert-butyl N-(3-methylsulfonyl-...)carbamate | 3-methylsulfonyl | N/A | N/A | N/A | N/A | N/A |
| tert-butyl N-[3-(trifluoromethyl)-...]carbamate | 3-CF₃ | C₁₁H₁₆F₃NO₂ | 251.24 | ≥97% | Aladdin Scientific | 1886967-53-8 |
| tert-butyl N-[(3-cyano-...)methyl]carbamate | 3-CN (via CH₂) | C₁₂H₁₈N₂O₂ | 222.28 | 97% | CymitQuimica | 2665661-10-7 |
| tert-butyl N-(3-hydroxy-...)carbamate | 3-OH | C₁₀H₁₇NO₃ | ~207.25 | 97% | Shanghai Jiesai Bio | 2091263-82-8 |
| tert-butyl N-[[3-(hydroxymethyl)-...]carbamate | 3-CH₂OH | C₁₂H₂₁NO₃ | 227.3 | ≥97% | Pharmablock (USA) | 1638761-29-1 |
Pharmacological and Industrial Relevance
- Drug Discovery : Bicyclo[1.1.1]pentane derivatives are prioritized as spacers in kinase inhibitors or GPCR modulators due to their rigidity and low conformational entropy .
- Commercial Availability : High-purity analogs (e.g., Aladdin’s trifluoromethyl derivative) are critical for accelerating lead optimization .
Biological Activity
Tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate is a synthetic organic compound notable for its unique structure and potential biological applications. This article delves into its biological activity, synthesis, mechanism of action, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a bicyclo[1.1.1]pentane core, which imparts significant rigidity and specificity, enhancing its interactions within biological systems. Its molecular formula is , with a molecular weight of approximately 261.34 g/mol. The presence of the methylsulfonyl and carbamate groups contributes to its versatility in chemical reactivity.
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₉NO₄S |
| Molecular Weight | 261.34 g/mol |
| Structural Features | Bicyclo[1.1.1]pentane core, methylsulfonyl group, carbamate group |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Bicyclo[1.1.1]pentane Core : Synthesized through cyclization reactions starting from simple precursors.
- Introduction of the Methylsulfonyl Group : Achieved via sulfonylation using methylsulfonyl chloride.
- Attachment of the tert-Butyl Carbamate Group : Finalized by reacting with tert-butyl chloroformate.
These steps are crucial for optimizing yield and purity during synthesis .
The biological activity of this compound is primarily attributed to its structural components:
- Binding Affinity : The rigid bicyclic framework enhances binding affinity to various molecular targets, allowing effective modulation of pharmacological effects.
- Nucleophilic Interactions : The methylsulfonyl group can engage in nucleophilic interactions with biological targets, potentially leading to inhibition or modulation of enzyme activities .
Biological Activity and Case Studies
Research has indicated that compounds with similar structures exhibit significant activity against specific biological pathways, suggesting potential therapeutic applications:
- Inhibition Studies : In vitro studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
- Metabolic Stability : Compared to other compounds with similar structures, this compound demonstrates enhanced metabolic stability due to the presence of the bicyclic structure and functional groups .
Comparative Studies
To illustrate the impact of structural variations on biological activity, the following table compares this compound with related compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| Tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate | Acetyl group instead of methylsulfonyl | Altered reactivity and potential activity |
| Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate | Amino group | Influences pharmacological profile |
| Tert-butyl N-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)carbamate | Hydroxy group | Affects solubility and interaction capabilities |
These comparisons highlight how different functional groups can significantly influence the chemical behavior and biological activity of similar compounds .
Q & A
Basic Research Questions
Q. What are common synthetic routes for tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate?
- Methodology :
- Palladium-catalyzed coupling : Utilize bicyclo[1.1.1]pentanyl alcohols (BCP-OH) with halides under Pd catalysis. Adjust base additives (e.g., KCO vs. CsCO) to control chemoselectivity for single or double C–C activation. Monitor reaction progression via TLC or LC-MS .
- Carbamate protection : Introduce the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (BocO) in the presence of a base like DMAP. Purify via column chromatography (silica gel, hexane/EtOAc) .
Q. How is the bicyclo[1.1.1]pentane core characterized structurally?
- Methodology :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement of high-resolution data. Address potential twinning or disorder in the bicyclo[1.1.1]pentane scaffold by employing restraints and constraints during refinement .
- NMR spectroscopy : Analyze H and C NMR for diagnostic peaks (e.g., upfield shifts for bridgehead protons). Compare with bicyclo[1.1.1]pentane derivatives in literature .
Q. What are the key physicochemical properties of this compound for drug discovery?
- Methodology :
- Lipophilicity : Measure logP values using shake-flask or HPLC methods. Compare with tert-butyl isosteres (e.g., bicyclo[1.1.1]pentanyl) to assess polarity changes .
- Metabolic stability : Conduct microsomal assays (human/rat liver microsomes) with LC-MS quantification. Benchmark against control compounds with tert-butyl groups .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction mechanisms involving bicyclo[1.1.1]pentane scaffolds?
- Methodology :
- DFT studies : Model transition states for Pd-catalyzed C–C activation using software like Gaussian or ORCA. Validate against experimental kinetics (e.g., Eyring plots) .
- Docking simulations : Investigate steric effects of the bicyclo[1.1.1]pentane core in target binding pockets using Schrödinger Suite or AutoDock .
Q. What strategies optimize crystallographic data quality for strained bicyclo[1.1.1]pentane derivatives?
- Methodology :
- High-resolution data collection : Use synchrotron radiation for small crystals. Apply multi-scan corrections to mitigate absorption effects.
- Twinning analysis : Employ PLATON or CrysAlisPro to detect twinning and refine using SHELXL’s TWIN/BASF instructions .
Q. How do substituents on the bicyclo[1.1.1]pentane core influence biological activity?
- Methodology :
- SAR studies : Synthesize analogs with varied substituents (e.g., methylsulfonyl vs. bromo) and test in vitro activity (IC). Use ANOVA to identify statistically significant trends .
- Protease stability : Incubate derivatives in plasma and quantify degradation via LC-MS/MS. Correlate stability with substituent steric/electronic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
